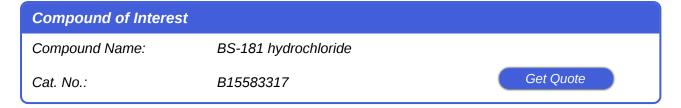


Apoptosis Induction by BS-181 Hydrochloride: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of **BS-181 hydrochloride**, a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7), with a focus on its role in the induction of apoptosis in cancer cells. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways.

Core Mechanism of Action

BS-181 hydrochloride is a pyrazolo[1,5-a]pyrimidine-derived compound that acts as a highly selective inhibitor of CDK7.[1] CDK7 is a crucial enzyme that plays a dual role in regulating both the cell cycle and transcription. By inhibiting CDK7, BS-181 disrupts these fundamental cellular processes, leading to cell cycle arrest and the induction of apoptosis in various cancer cell lines.[1][2][3] The hydrochloride salt of BS-181 is often used due to the instability of its free form, while retaining the same biological activity.[1]

Quantitative Data Summary

The following tables summarize the inhibitory activity of **BS-181 hydrochloride** against various kinases and its anti-proliferative effects on a range of cancer cell lines.

Table 1: Inhibitory Activity of BS-181 against Cyclin-Dependent Kinases (CDKs)



Kinase	IC50 (nM)	Selectivity vs. CDK7	
CDK7	21	-	
CDK2	880	>40-fold	
CDK5	3000	>140-fold	
CDK9	4200	>200-fold	
CDK1	>3000	>140-fold	
CDK4	>3000	>140-fold	
CDK6	>3000	>140-fold	

Data sourced from multiple references.[1][4][5]

Table 2: Anti-proliferative Activity of BS-181 in Various Cancer Cell Lines

Cancer Type	Cell Line	IC50 (µM)
Breast Cancer	MCF-7	15.1 - 20
Colorectal Cancer	HCT116, HT29	11.5 - 15.3
Gastric Cancer	MKN28	16.8
SGC-7901	19.2	
AGS	21.2	_
BGC823	22.4	
Jurkat (T-cell acute lymphoblastic leukemia)	JT/Neo	14.4
Lung, Osteosarcoma, Prostate, Liver Cancer	Various	11.5 - 37.3

Data represents a range of reported IC50 values from multiple studies.[1][2][6]

Table 3: Effects of BS-181 on Cell Cycle Distribution and Apoptosis



Cell Line	BS-181 Concentration	Effect on Cell Cycle	Apoptotic Cells (sub-G1)
MCF-7	Low concentrations	G1 arrest, reduction in S and G2/M	-
High concentrations	-	Accumulation in sub-	
BGC823	Dose- and time- dependent	G0/G1 arrest, reduction in S and G2/M	Significant increase
Jurkat (JT/Neo)	15 μM (20h)	-	37.1% in sub-G1

Data compiled from various sources.[1][2][6]

Signaling Pathways in BS-181-Induced Apoptosis

BS-181 hydrochloride induces apoptosis through both intrinsic and extrinsic pathways. Its primary action, the inhibition of CDK7, leads to downstream effects on gene expression and protein activity, culminating in programmed cell death.

Intrinsic Apoptosis Pathway

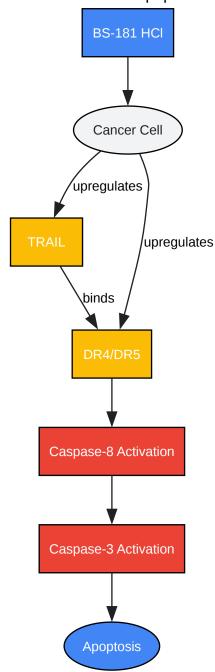
Inhibition of CDK7 by BS-181 leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax.[2][3] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspase-3, a key executioner of apoptosis.[2]



BS-181 HCl inhibits CDK7 downregulates upregulates Bcl-2 (anti-apoptotic) inhibits promotes Mitochondrial Disruption Caspase-3 Activation **Apoptosis**

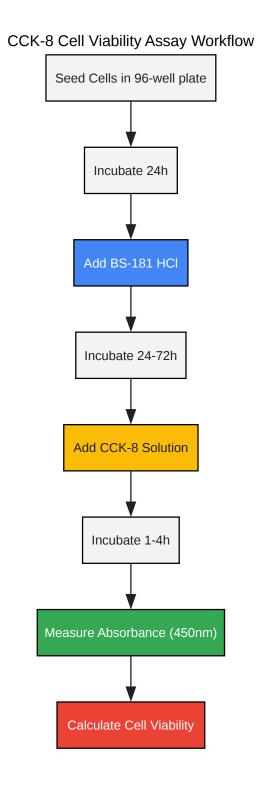
BS-181 Induced Intrinsic Apoptosis Pathway





BS-181 Induced Extrinsic Apoptosis Pathway





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